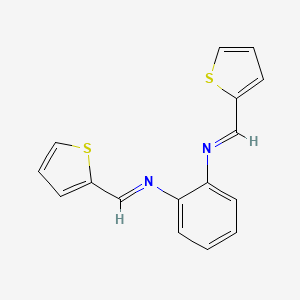
N,N'-bis(2-thienylmethylene)-1,2-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is a Schiff base compound formed by the condensation of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene. Schiff bases are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves the reaction of 2-thiophenecarboxaldehyde with 1,2-diaminobenzene in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N’-bis(2-thienylmethylene)-1,2-benzenediamine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine groups to amines.
Substitution: The thiophene rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with various transition metals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form stable complexes with metal ions.
Industry: Utilized in the development of sensors and catalysts due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N,N’-bis(2-thienylmethylene)-1,2-benzenediamine involves its ability to coordinate with metal ions through the nitrogen atoms of the imine groups and the sulfur atoms of the thiophene rings. This coordination can alter the electronic properties of the metal ions, leading to various catalytic and biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-thienylmethylene)-1,3-benzenediamine
- N,N’-bis(2-thienylmethylene)-1,4-benzenediamine
- N,N’-bis(2-thienylmethylene)-1,2-ethanediamine
Uniqueness
N,N’-bis(2-thienylmethylene)-1,2-benzenediamine is unique due to its specific molecular structure, which allows for the formation of stable complexes with a wide range of metal ions. This makes it particularly valuable in coordination chemistry and materials science .
Properties
Molecular Formula |
C16H12N2S2 |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1-thiophen-2-yl-N-[2-(thiophen-2-ylmethylideneamino)phenyl]methanimine |
InChI |
InChI=1S/C16H12N2S2/c1-2-8-16(18-12-14-6-4-10-20-14)15(7-1)17-11-13-5-3-9-19-13/h1-12H |
InChI Key |
OLFOYTNOPFTZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=CC=CS2)N=CC3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)
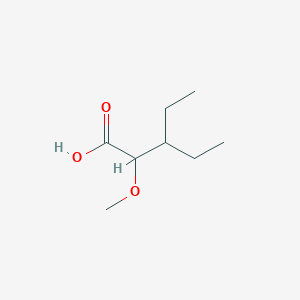
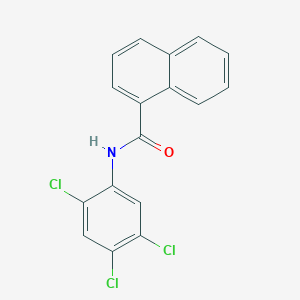
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)
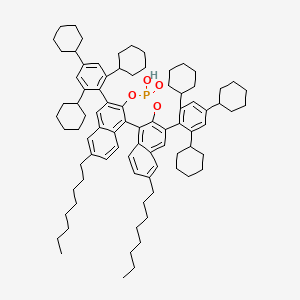



![[4-[(E)-[[2-[(3,4,5-trimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12042756.png)
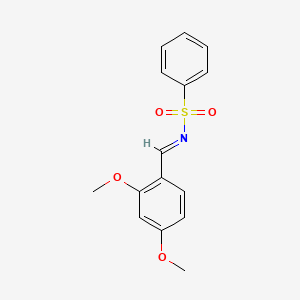
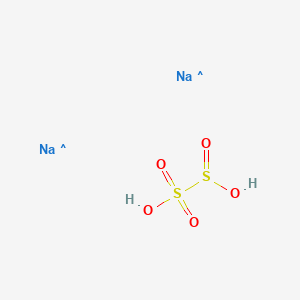
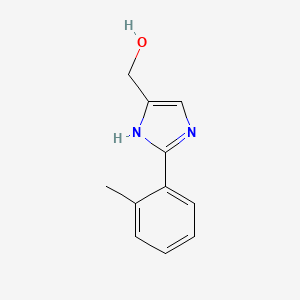
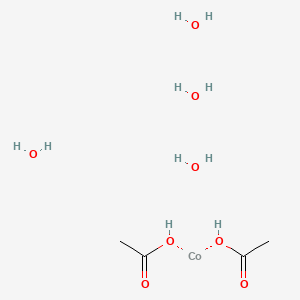
![3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylfuran-2,5-dione](/img/structure/B12042802.png)
